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Compound of Interest

Compound Name: ZK-806450

Cat. No.: B10760879 Get Quote

An In-depth Technical Guide on the Computationally-Predicted Target Proteins and Binding

Sites of ZK-806450

Introduction
ZK-806450 is a small molecule that has been identified through computational screening as a

potential inhibitor of key viral proteins from SARS-CoV-2 and the dengue virus. This document

provides a comprehensive overview of the current, publicly available in silico data regarding its

putative target proteins, binding sites, and predicted binding affinities. The information

presented herein is intended for researchers, scientists, and drug development professionals

interested in the potential therapeutic applications of ZK-806450. It is important to note that the

data presented is primarily derived from computational modeling and simulation studies, and

awaits experimental validation.

Target Proteins and Binding Affinities
Computational studies have identified three primary viral protein targets for ZK-806450: the 3C-

like protease (3CLpro) of SARS-CoV-2, the envelope protein of the dengue virus, and the non-

structural protein 1 (nsp1) of SARS-CoV-2. The predicted binding affinities are summarized in

the tables below.

Table 1: Predicted Binding Affinity of ZK-806450 for
SARS-CoV-2 3CL Protease
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Computational Study
Predicted Binding Energy
(kcal/mol)

Proposed Binding Site

Novak J, et al. (2022)
-8.2 to -9.3 (across different

protein conformations)

Allosteric site in the groove

between domains II and III

Chatterjee S, et al. (2021)

-8.9 to -10.3 (for a group of

compounds including ZK-

806450)

Not specified

Table 2: Predicted Binding Characteristics of ZK-806450
for Dengue Virus Envelope Protein

Computational Study
Predicted Binding
Characteristic

Proposed Binding Site

Chaudhuri D, et al. (2025)
Higher affinity than the natural

ligand, heparan sulphate.[1]

Glycosaminoglycan (GAG)

binding site.[1][2]

Table 3: Predicted Binding Affinity of ZK-806450 for
SARS-CoV-2 nsp1

Computational Study
Predicted Binding Energy
(kcal/mol)

Proposed Binding Site

de Lima Menezes G, et al.

(2020)

Favorable energy score within

a range of -6.9 to -10.4 (for a

group of three compounds

including ZK-806450).[3]

Near C-terminal pockets.

Proposed Binding Sites and Mechanism of Action
SARS-CoV-2 3CL Protease
ZK-806450 is predicted to bind to an allosteric site on the SARS-CoV-2 3CL protease, located

in a groove between domains II and III.[2] This binding is hypothesized to interfere with the

dimerization of the protease, which is essential for its catalytic activity. By preventing
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dimerization, ZK-806450 could effectively inhibit the protease's function in cleaving the viral

polyprotein, thereby halting viral replication.

Dengue Virus Envelope Protein
The proposed target for ZK-806450 on the dengue virus is the glycosaminoglycan (GAG)

binding site on the envelope protein.[1][2] This site is crucial for the initial attachment of the

virus to host cells, a process mediated by the interaction with heparan sulphate. Computational

simulations suggest that ZK-806450 binds to this site with a higher affinity than heparan

sulphate, indicating its potential to act as a competitive inhibitor of viral entry.[1]

SARS-CoV-2 nsp1
For SARS-CoV-2 nsp1, ZK-806450 is predicted to bind to pockets located near the C-terminus

of the protein. The nsp1 protein is a key virulence factor that suppresses host gene expression

by blocking the mRNA entry channel of the ribosome. Inhibition of nsp1 function by ZK-806450
could potentially restore host protein synthesis and attenuate viral pathogenesis.

Experimental Protocols (Based on General
Computational Methodologies)
The following sections describe generalized protocols for the computational experiments that

have been reported in the study of ZK-806450. It is important to emphasize that these are not

the specific, detailed protocols from the cited studies, as those were not available in the public

domain.

Molecular Docking
Protein and Ligand Preparation:

Obtain the 3D crystal structure of the target protein (e.g., SARS-CoV-2 3CLpro, PDB ID:

6LU7) from the Protein Data Bank.

Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning

partial charges.
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Obtain the 3D structure of ZK-806450 and optimize its geometry using a suitable force

field.

Grid Generation:

Define the binding site on the target protein based on known active sites, allosteric sites,

or through blind docking approaches.

Generate a grid box that encompasses the defined binding site.

Docking Simulation:

Use a docking program (e.g., AutoDock Vina) to predict the binding pose and affinity of

ZK-806450 within the defined grid box.

Perform multiple docking runs to ensure conformational sampling.

Analysis:

Analyze the docking results to identify the most favorable binding poses based on the

predicted binding energy.

Visualize the protein-ligand interactions to identify key residues involved in binding.

Molecular Dynamics (MD) Simulation
System Setup:

Use the best-docked complex of the protein and ZK-806450 as the starting structure.

Solvate the complex in a water box with appropriate ions to neutralize the system.

Minimization and Equilibration:

Perform energy minimization to remove steric clashes.

Gradually heat the system to the desired temperature and equilibrate it under constant

temperature and pressure (NPT ensemble).
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Production Run:

Run the production MD simulation for a sufficient length of time (e.g., 100-200 ns) to

observe the dynamics and stability of the complex.

Trajectory Analysis:

Analyze the MD trajectory to calculate parameters such as Root Mean Square Deviation

(RMSD), Root Mean Square Fluctuation (RMSF), and binding free energies (e.g., using

MM/PBSA or MM/GBSA).

Analyze the hydrogen bond network and other non-covalent interactions between the

protein and the ligand over time.
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Click to download full resolution via product page

Caption: Proposed mechanism of SARS-CoV-2 3CL protease inhibition by ZK-806450.
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Caption: Proposed mechanism of Dengue Virus entry inhibition by ZK-806450.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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